2-(4-ethoxy-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
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Overview
Description
2-(4-ethoxy-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines an ethoxy group, a nitrophenyl group, and a tetrahydro-ethanoisoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multiple steps. One common route includes the reaction of 4-ethoxy-2-nitrophenyl isocyanate with a suitable diene under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxy-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
2-(4-ethoxy-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxy-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to various biological effects. The ethoxy group and the tetrahydro-ethanoisoindole-dione core may also contribute to its overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-2-nitrophenyl isocyanate
- 4-ethoxy-2-nitrophenylamine
- 4-ethoxy-2-nitrophenyl acetate
Uniqueness
2-(4-ethoxy-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is unique due to its combination of functional groups and its tetrahydro-ethanoisoindole-dione core. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H18N2O5 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-(4-ethoxy-2-nitrophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-12-7-8-13(14(9-12)20(23)24)19-17(21)15-10-3-4-11(6-5-10)16(15)18(19)22/h3-4,7-11,15-16H,2,5-6H2,1H3 |
InChI Key |
NCYZJBUFZVRLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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